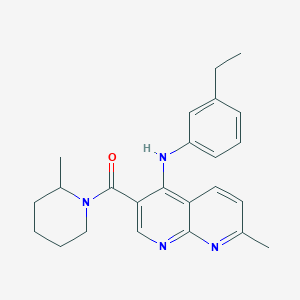
(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including an ethylphenyl group, a naphthyridinyl group, and a methylpiperidinyl group . These groups suggest that the compound may have interesting chemical properties and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds, such as aromatic ketones, can undergo a variety of reactions . These could include nucleophilic addition reactions, oxidation and reduction reactions, and various rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors influencing these properties could include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Photoinduced Intramolecular Rearrangement : Jing et al. (2018) developed an environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via photoinduced intramolecular rearrangement, highlighting the method's high yield, broad substrate scope, and green solvent use (Jing et al., 2018).
Quinone Methides in Side-Chain Amination : Dean et al. (1968) explored the role of quinone methides in the amination of alkylquinones, providing insights into the chemistry of arylaminomethylquinones and their charge-transfer properties (Dean et al., 1968).
Crystallographic Analysis : Nishijima et al. (2010) performed a crystallographic study on a related compound, revealing intermolecular interactions and the molecular geometry which could provide a foundation for understanding the structural aspects of "(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone" analogs (Nishijima et al., 2010).
Potential Applications
Anticancer Activity : A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential therapeutic applications in cancer treatment (Kong et al., 2018).
Apoptosis Induction : Jiang et al. (2008) discovered a series of (naphthalen-4-yl)(phenyl)methanones as potent inducers of apoptosis, identified through a cell- and caspase-based HTS assay, indicating their utility in developing cancer therapeutics (Jiang et al., 2008).
Direcciones Futuras
Given the potential biological activity of similar compounds , future research could explore the potential uses of this compound in medical or pharmaceutical applications . This could involve testing the compound’s activity against various cell lines, studying its mechanism of action, and optimizing its structure for increased activity and reduced side effects .
Propiedades
IUPAC Name |
[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-4-18-9-7-10-19(14-18)27-22-20-12-11-16(2)26-23(20)25-15-21(22)24(29)28-13-6-5-8-17(28)3/h7,9-12,14-15,17H,4-6,8,13H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOMMGLXOQSFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)

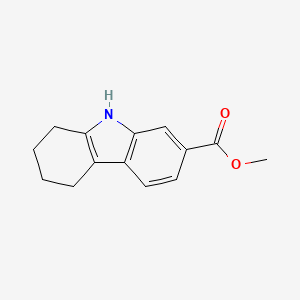
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)
![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2728326.png)
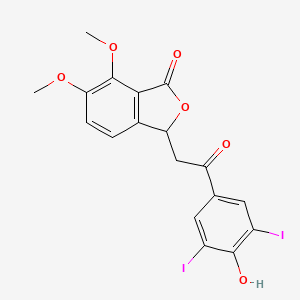
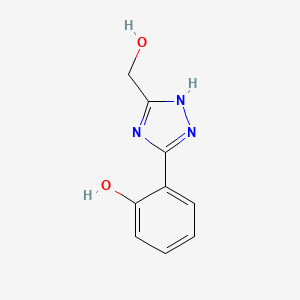
![3-Phenyl-octahydropyrano[4,3-b]pyrrole](/img/structure/B2728331.png)
![2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2728332.png)
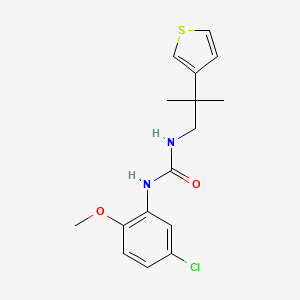
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)